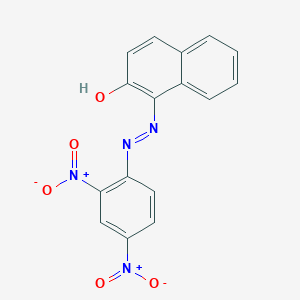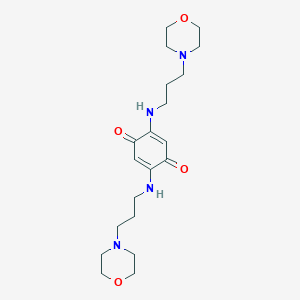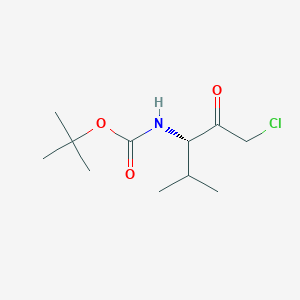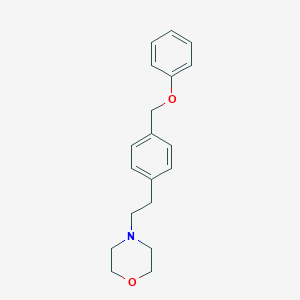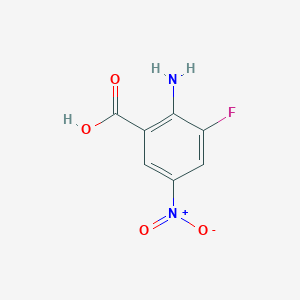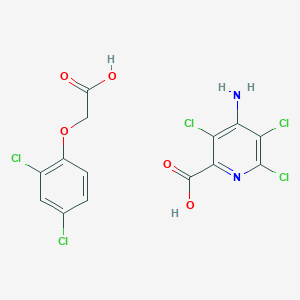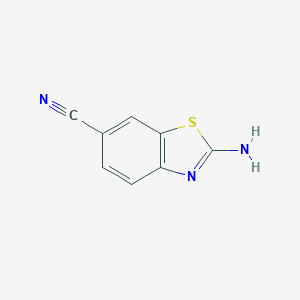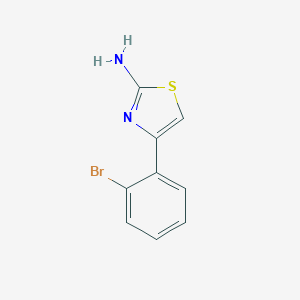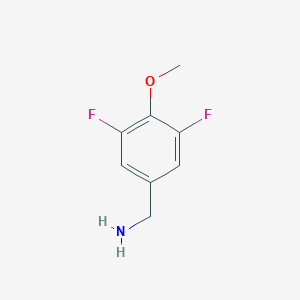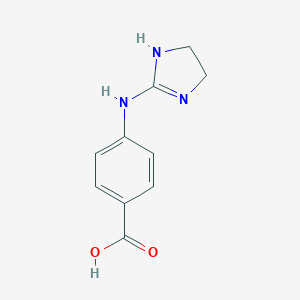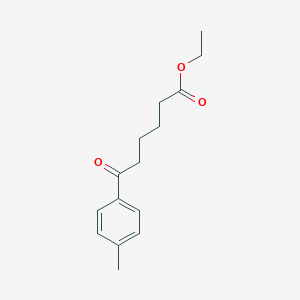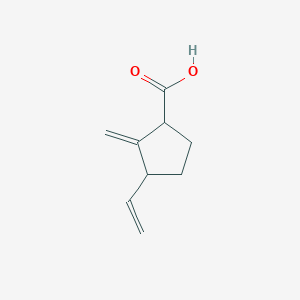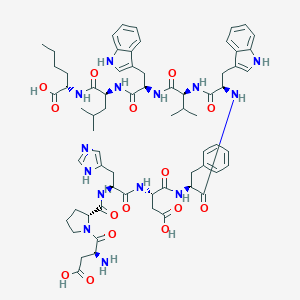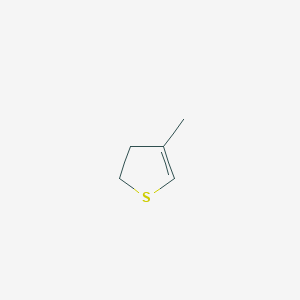
4,5-Dihydrothiophene, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydrothiophene, 3-methyl- is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid that has a strong odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 4,5-Dihydrothiophene, 3-methyl- is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins.
Biochemical And Physiological Effects
Studies have shown that 4,5-Dihydrothiophene, 3-methyl- can have various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi. It has also been found to possess anti-inflammatory properties. Additionally, it has been found to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,5-Dihydrothiophene, 3-methyl- in lab experiments is its relatively simple synthesis method. Additionally, it possesses a wide range of biological activities, which makes it a potential candidate for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 4,5-Dihydrothiophene, 3-methyl-. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in the field of materials science, particularly in the development of new optoelectronic devices. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4,5-Dihydrothiophene, 3-methyl- can be achieved through several methods. One of the most commonly used methods is the Pd-catalyzed coupling reaction of 2-bromo-3-methylthiophene with vinyl magnesium bromide. Another method involves the reaction of 3-methylthiophene with 1,2-dibromoethane in the presence of sodium hydride.
Scientific Research Applications
4,5-Dihydrothiophene, 3-methyl- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess antimicrobial, antifungal, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of agrochemicals, this compound has been found to possess insecticidal and herbicidal properties. It has also been studied for its potential use as a plant growth regulator. In the field of materials science, it has been found to possess unique optical and electronic properties, which make it a potential candidate for use in optoelectronic devices.
properties
CAS RN |
100182-47-6 |
|---|---|
Product Name |
4,5-Dihydrothiophene, 3-methyl- |
Molecular Formula |
C5H8S |
Molecular Weight |
100.18 g/mol |
IUPAC Name |
4-methyl-2,3-dihydrothiophene |
InChI |
InChI=1S/C5H8S/c1-5-2-3-6-4-5/h4H,2-3H2,1H3 |
InChI Key |
FYECQQNUNHLGLS-UHFFFAOYSA-N |
SMILES |
CC1=CSCC1 |
Canonical SMILES |
CC1=CSCC1 |
Other CAS RN |
100182-47-6 |
synonyms |
4,5-Dihydrothiophene, 3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



